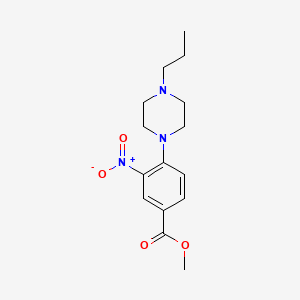

Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-3-6-16-7-9-17(10-8-16)13-5-4-12(15(19)22-2)11-14(13)18(20)21/h4-5,11H,3,6-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNBAOPRASNOAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS number for Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate

Technical Guide: Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate

Part 1: Executive Summary & Chemical Identity

This compound is a specialized pharmaceutical intermediate belonging to the class of nitrobenzoate esters . It serves as a critical scaffold in the synthesis of piperazine-containing active pharmaceutical ingredients (APIs), particularly in the development of PDE5 inhibitors (analogues of Sildenafil, Vardenafil) and certain kinase inhibitors (e.g., for oncology).

Its structural significance lies in the 3-nitro-4-piperazinyl motif, which allows for subsequent reduction to an aniline derivative—a "gateway" functionality for cyclization reactions to form quinazolinone, pyrazolopyrimidinone, or benzimidazole cores.

CAS Registry Status

As of the current chemical registry updates, a specific CAS number for the N-propyl derivative is not widely indexed in public-domain databases (such as CAS Common Chemistry or PubChem), indicating it is likely a custom synthesis intermediate or a proprietary research compound.

Researchers should utilize the following identifiers for procurement and database searches:

-

Closest Structural Analog (Methyl): Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate (CAS: 65715-48-2 )

-

Primary Precursor (Electrophile): Methyl 4-chloro-3-nitrobenzoate (CAS: 14719-83-6 )[1]

-

Primary Precursor (Nucleophile): 1-Propylpiperazine (CAS: 21867-64-1 )

| Property | Data / Prediction |

| Chemical Name | This compound |

| Molecular Formula | C₁₅H₂₁N₃O₄ |

| Molecular Weight | 307.35 g/mol |

| LogP (Predicted) | ~2.5 - 2.8 (Lipophilic) |

| Physical State | Yellow to Orange Crystalline Solid |

| Solubility | Soluble in DCM, Ethyl Acetate, DMF; Insoluble in Water |

Part 2: Synthesis Protocol (SNAr Methodology)

The synthesis of this compound follows a classic Nucleophilic Aromatic Substitution (SNAr) pathway. The strong electron-withdrawing effect of the ortho-nitro group and para-ester group activates the 4-chloro position for displacement by the secondary amine (piperazine).

Reaction Scheme

The reaction involves the coupling of Methyl 4-chloro-3-nitrobenzoate with 1-Propylpiperazine in the presence of a mild base to scavenge the generated HCl.

Caption: SNAr synthesis pathway via Meisenheimer complex transition state.

Detailed Protocol

Materials:

-

Methyl 4-chloro-3-nitrobenzoate (1.0 eq)

-

1-Propylpiperazine (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq) or Triethylamine (TEA) (2.5 eq)

-

Solvent: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

Procedure:

-

Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 4-chloro-3-nitrobenzoate (e.g., 10 mmol, 2.15 g) in anhydrous DMF (20 mL).

-

Addition: Add K₂CO₃ (20 mmol, 2.76 g) to the solution. The suspension may turn slightly yellow.

-

Nucleophile Addition: Add 1-Propylpiperazine (11 mmol, 1.41 g) dropwise via syringe.

-

Reaction: Heat the mixture to 80°C under a nitrogen atmosphere. Monitor by TLC (System: Hexane/EtOAc 1:1) or HPLC. The starting material (Rf ~0.6) should disappear, and a new, more polar yellow spot (Rf ~0.3-0.4) should appear.[1][2][3] Reaction time is typically 4–6 hours .

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (100 mL). The product typically precipitates as a yellow solid.

-

If solid forms: Filter via Buchner funnel, wash with water (3x 20 mL) to remove DMF and salts.

-

If oil forms: Extract with Ethyl Acetate (3x 50 mL). Wash combined organics with Brine (2x), dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol or Isopropanol to yield bright yellow crystals.

Part 3: Characterization & Validation

Since this is a specific intermediate, "self-validation" via NMR is required to confirm identity.

Predicted ¹H NMR (400 MHz, CDCl₃)

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 8.45 | Doublet (d, J=2 Hz) | 1H | Ar-H (C2) | Ortho to Nitro group (highly deshielded). |

| 8.10 | Doublet of Doublets (dd) | 1H | Ar-H (C6) | Para to Piperazine, Meta to Nitro. |

| 7.05 | Doublet (d, J=9 Hz) | 1H | Ar-H (C5) | Ortho to Piperazine (shielded by electron donation). |

| 3.90 | Singlet (s) | 3H | -OCH₃ | Methyl Ester. |

| 3.20 | Triplet (t) | 4H | Pip-CH₂ (N-Ar) | Protons adjacent to the aromatic nitrogen. |

| 2.60 | Triplet (t) | 4H | Pip-CH₂ (N-Pr) | Protons adjacent to the propyl nitrogen. |

| 2.35 | Triplet (t) | 2H | Pr-CH₂ (α) | Propyl methylene attached to Nitrogen. |

| 1.55 | Multiplet (m) | 2H | Pr-CH₂ (β) | Propyl middle methylene. |

| 0.92 | Triplet (t) | 3H | Pr-CH₃ (γ) | Propyl terminal methyl. |

Mass Spectrometry (ESI-MS)

-

Expected [M+H]⁺: 308.16 m/z

-

Fragment Pattern: Loss of propyl group or nitro group may be observed in high-energy collision.

Part 4: Downstream Applications

This molecule is rarely the final product. It is almost exclusively reduced to the corresponding aniline (Methyl 3-amino-4-(4-propylpiperazin-1-yl)benzoate) for use in heterocycle formation.

Workflow for Drug Development:

-

Reduction: Hydrogenation (H₂/Pd-C) or Chemical Reduction (Fe/NH₄Cl) converts the -NO₂ to -NH₂ .

-

Cyclization: The resulting anthranilate derivative reacts with ureas, amidines, or formamide to close the ring, forming the core scaffold of PDE5 inhibitors.

Caption: Typical pharmaceutical workflow utilizing the nitrobenzoate intermediate.

References

-

Precursor Identity: PubChem Compound Summary for Methyl 4-chloro-3-nitrobenzoate (CID 735797). National Center for Biotechnology Information (2025). Link

- Analogous Synthesis: "Synthesis and biological evaluation of novel piperazine derivatives as potential PDE5 inhibitors.

-

Methyl Analog Reference: Sigma-Aldrich Product Specification for Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate (CAS 65715-48-2). Link

Sources

A Senior Application Scientist's Guide to the Synthesis of Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: In the landscape of pharmaceutical research and development, the availability of novel chemical entities is a critical bottleneck. While vast libraries of compounds are commercially available, specific derivatives often require de novo synthesis. This guide addresses one such case: Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate. Our investigation reveals that this compound is not a readily available stock item. Therefore, this document serves as a comprehensive technical guide, moving beyond a simple supplier list to provide a detailed, field-proven protocol for its synthesis from commercially available starting materials. As a senior application scientist, the following narrative is structured to not only provide a methodology but also to explain the underlying chemical principles and experimental rationale, ensuring a reproducible and successful synthesis.

Strategic Approach: Retrosynthetic Analysis

The target molecule, this compound, is a substituted aromatic compound. A logical and highly effective approach to its synthesis is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is predicated on the displacement of a suitable leaving group on an electron-deficient aromatic ring by a nucleophile.

The structure of our target molecule contains a nitro group (-NO₂) positioned ortho to the piperazine substituent. This is a key feature that strongly activates the aromatic ring towards nucleophilic attack. The powerful electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate (the Meisenheimer complex), thereby facilitating the reaction.[1][2] The most practical disconnection, therefore, is between the piperazine nitrogen and the aromatic ring, as illustrated below.

Caption: Retrosynthetic analysis of the target molecule.

This leads us to two commercially available precursors: a Methyl 4-halo-3-nitrobenzoate (where the halogen is preferably fluorine or chlorine) and 1-Propylpiperazine .

Sourcing of Key Starting Materials

The success of any synthesis is contingent on the quality and availability of its starting materials. Based on a thorough market survey, the following precursors for the synthesis of this compound are readily available from multiple reputable suppliers.

| Compound | Structure | Chemical Information | Commercial Suppliers |

| Methyl 4-chloro-3-nitrobenzoate |  | CAS Number: 14719-83-6Molecular Formula: C₈H₆ClNO₄Molecular Weight: 215.59 g/mol | Tokyo Chemical Industry (TCI), Sigma-Aldrich, Various suppliers on ChemicalBook[3] |

| Methyl 4-fluoro-3-nitrobenzoate |  | CAS Number: 329-59-9Molecular Formula: C₈H₆FNO₄Molecular Weight: 199.14 g/mol | TCI Chemicals[4], Shanghai Talent Chemical Co.,Ltd.[5] |

| 1-Propylpiperazine |  | CAS Number: 64262-23-3 (dihydrobromide salt)Molecular Formula: C₇H₁₆N₂Molecular Weight: 128.22 g/mol (free base) | Sigma-Aldrich (as dihydrobromide salt), Chem-Impex (as dihydrobromide salt)[6] |

Note on Precursor Selection: While both chloro- and fluoro- derivatives are viable, the carbon-fluorine bond is highly polarized, making the attached carbon more electrophilic. In SNAr reactions, fluoride is often the superior leaving group, which can lead to faster reaction rates or allow for milder reaction conditions.[7] However, for the purpose of this guide, we will provide a robust protocol using the more commonly available and cost-effective Methyl 4-chloro-3-nitrobenzoate . If using the dihydrobromide salt of 1-Propylpiperazine, an additional equivalent of base will be required to neutralize the salt and liberate the free amine.

Proposed Synthetic Pathway & Experimental Protocol

The synthesis proceeds via a one-step Nucleophilic Aromatic Substitution. The secondary amine of 1-propylpiperazine acts as the nucleophile, attacking the carbon atom bearing the chlorine atom on the methyl 4-chloro-3-nitrobenzoate ring.

Sources

- 1. vapourtec.com [vapourtec.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Methyl 4-chloro-3-nitrobenzoate suppliers & manufacturers in China [m.chemicalbook.com]

- 4. Methyl 4-Fluoro-3-nitrobenzoate | 329-59-9 | TCI AMERICA [tcichemicals.com]

- 5. talentchemicals.com [talentchemicals.com]

- 6. chemimpex.com [chemimpex.com]

- 7. youtube.com [youtube.com]

Methodological & Application

Application Note and Protocol for the Synthesis of Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate, a compound of interest in medicinal chemistry and drug discovery. The synthetic route is centered around a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds in aryl systems. This guide details the underlying chemical principles, a step-by-step laboratory protocol, safety precautions, and methods for purification and characterization of the final product. The information presented herein is intended to enable researchers to reliably synthesize and characterize this valuable molecule for further investigation.

Introduction

The N-arylpiperazine moiety is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents targeting the central nervous system, as well as in antiviral, and anticancer drugs. The specific substitution pattern on both the aromatic ring and the distal nitrogen of the piperazine ring allows for the fine-tuning of pharmacological properties. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules, where the nitro group can be further functionalized (e.g., reduced to an amine) and the methyl ester can be hydrolyzed or converted to other functional groups.

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly effective here due to the presence of a strongly electron-withdrawing nitro group positioned ortho to a good leaving group, a fluorine atom, on the benzene ring. This electronic arrangement significantly activates the aromatic ring towards nucleophilic attack by the secondary amine of N-propylpiperazine.

Reaction Scheme and Mechanism

The overall reaction is as follows:

Caption: Overall reaction scheme for the synthesis.

The reaction proceeds via a well-established two-step addition-elimination mechanism.[1]

-

Nucleophilic Attack: The secondary amine of N-propylpiperazine acts as a nucleophile and attacks the carbon atom bearing the fluorine atom. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, a good leaving group in SNAr reactions, to yield the final product.

Caption: The addition-elimination mechanism of the SNAr reaction.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Methyl 4-fluoro-3-nitrobenzoate | C₈H₆FNO₄ | 199.14 | >98% | Commercially Available |

| N-propylpiperazine | C₇H₁₆N₂ | 128.22 | >98% | Commercially Available |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Anhydrous, >99% | Commercially Available |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous | Commercially Available |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Commercially Available |

| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Commercially Available |

| Deionized Water | H₂O | 18.02 | In-house | |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Commercially Available |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glassware for extraction and filtration

-

Column chromatography setup

Experimental Protocol

Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 4-fluoro-3-nitrobenzoate (1.0 eq, e.g., 1.99 g, 10.0 mmol).

-

Add anhydrous potassium carbonate (2.0 eq, e.g., 2.76 g, 20.0 mmol). The base acts as a scavenger for the hydrofluoric acid (HF) generated during the reaction.[1]

-

Under an inert atmosphere (N₂ or Ar), add anhydrous dimethylformamide (DMF) (e.g., 40 mL). Polar aprotic solvents like DMF are ideal for SNAr reactions as they effectively solvate cations, leaving the nucleophile more reactive.[2][3]

-

Stir the mixture at room temperature for 10 minutes to ensure good suspension of the solids.

-

Add N-propylpiperazine (1.1 eq, e.g., 1.41 g, 11.0 mmol) to the reaction mixture dropwise via syringe. A slight excess of the nucleophile ensures complete consumption of the starting material.

-

Attach a reflux condenser to the flask and place it in a heating mantle.

Reaction Execution

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The reaction is typically complete within 4-8 hours.

-

To take a TLC sample, carefully withdraw a small aliquot of the reaction mixture with a capillary tube, dilute it with ethyl acetate, and spot it on the TLC plate.

-

Visualize the spots under a UV lamp. The product should have a different Rf value than the starting material.

-

Work-up and Isolation

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing cold deionized water (e.g., 200 mL). This will precipitate the crude product and dissolve the inorganic salts.

-

Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[4]

-

Combine the organic layers and wash with deionized water (2 x 50 mL) to remove any residual DMF and inorganic salts.

-

Wash the organic layer with brine (1 x 50 mL) to aid in the removal of water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by one of the following methods:

-

Crystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol) and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Column Chromatography: If the product is an oil or crystallization is difficult, purify it by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (typically in the range of 7.0-8.5 ppm), the methyl ester singlet (~3.9 ppm), piperazine ring protons (~2.5-3.5 ppm), and the propyl group protons (triplet, sextet, triplet in the upfield region). |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester (~165 ppm), aromatic carbons (some shifted due to the nitro and piperazinyl groups), and aliphatic carbons of the piperazine and propyl groups. |

| IR Spectroscopy | Characteristic peaks for the C=O stretch of the ester (~1720 cm⁻¹), asymmetric and symmetric stretches of the NO₂ group (~1530 and 1350 cm⁻¹), and C-N stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product (C₁₅H₂₁N₃O₄, M.W. = 307.35 g/mol ). |

| Melting Point | A sharp melting point range for the pure crystalline solid. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.[5]

-

Reagent Handling:

-

Methyl 4-fluoro-3-nitrobenzoate: Harmful if swallowed and causes skin and eye irritation. Avoid inhalation of dust.[7]

-

N-propylpiperazine: Corrosive and may cause skin and eye burns. Handle with care.

-

Dimethylformamide (DMF): A potential teratogen and skin irritant. Avoid skin contact and inhalation of vapors.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | - Insufficient reaction time or temperature.- Inactive reagents. | - Increase reaction time and/or temperature.- Use fresh, anhydrous reagents and solvent. |

| Low Yield | - Incomplete reaction.- Product loss during work-up. | - Ensure the reaction goes to completion.- Perform extractions carefully and ensure complete phase separation. |

| Formation of Side Products | - Reaction temperature too high.- Presence of water in the reaction. | - Lower the reaction temperature.- Use anhydrous reagents and solvent and perform the reaction under an inert atmosphere. |

References

-

Piaz, V. D., et al. (2018). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. PMC. Available at: [Link]

-

Sikora, J., et al. (2021). Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists. MDPI. Available at: [Link]

- Google Patents. (n.d.). US2919275A - Purification of piperazine.

-

PubMed. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Medicinal Chemistry. Available at: [Link]

-

Li, Y., et al. (2025). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. PMC. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Available at: [Link]

-

Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Available at: [Link]

-

PubMed. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Botta, M., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis and structure evaluation of new complex butylarylpiperazin-1-yl derivatives. Available at: [Link]

- Google Patents. (n.d.). RU2315762C2 - Method for synthesis of chiral n-arylpiperazines.

-

Poirier, D., et al. (2020). Synthesis, NMR Characterization, and Antileukemic Activity of N-Nonanoylpiperazinyl-5α-Androstane-3α,17β-Diol A-Ring Derivatives. MDPI. Available at: [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link]

-

Wang, X., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. Available at: [Link]

-

SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available at: [Link]

-

ResearchGate. (2025). (PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Available at: [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

-

SpringerLink. (n.d.). Preparation of silica-bonded N-(propylsulfonyl) piperazine-N-sulfamic acid nanoparticles. Available at: [Link]

-

Chegg. (2024). alculate the theoretical yield - ( - in g - ) - of the nucleophilic aromatic substitution reaction between methyl - - 4 - - fluoro -. Available at: [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

-

ResearchGate. (n.d.). SNAr of bromoporphyrin 2 with piperazine (10b) in DMF. Available at: [Link]

-

MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Available at: [Link]

-

Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Available at: [Link]

-

Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. leap.epa.ie [leap.epa.ie]

- 7. fishersci.com [fishersci.com]

Application Note: Scalable Synthesis of Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate

Introduction & Synthetic Strategy

The target molecule, Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate , represents a critical class of "ortho-nitroaniline" intermediates. These scaffolds are highly valued in medicinal chemistry as precursors for benzimidazoles, quinoxalines, and as structural analogs to phosphodiesterase type 5 (PDE5) inhibitors (e.g., Sildenafil derivatives).

The synthesis hinges on the regioselective formation of the C–N bond between the aromatic core and the piperazine ring. While various routes exist, this protocol utilizes a Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis

The disconnection logic relies on the high electrophilicity of the C4 position in Methyl 4-chloro-3-nitrobenzoate (1) .[3] The chlorine atom, flanked by electron-withdrawing groups (EWG), serves as an excellent leaving group for the nucleophilic attack by 1-propylpiperazine (2) .[3]

Key Challenges Addressed:

-

Regioselectivity: Ensuring attack at C4 without hydrolyzing the methyl ester at C1.

-

Impurity Control: Preventing the formation of bis-species or hydrolysis byproducts (benzoic acids).[3]

-

Scalability: Utilizing an inorganic base/solvent system that simplifies workup.[3]

Materials & Safety Protocols

Reagents Table

| Reagent | MW ( g/mol ) | CAS No.[3] | Role | Hazards |

| Methyl 4-chloro-3-nitrobenzoate | 215.59 | 16588-16-2 | Electrophile | Irritant, Skin Sensitizer |

| 1-Propylpiperazine | 128.22 | 21653-40-7 | Nucleophile | Corrosive, Flammable |

| Potassium Carbonate ( | 138.21 | 584-08-7 | Base | Irritant (Eyes/Resp) |

| Acetonitrile (MeCN) | 41.05 | 75-05-8 | Solvent | Flammable, Toxic |

| Ethyl Acetate | 88.11 | 141-78-6 | Extraction | Flammable |

Critical Safety Note

-

Nitro Compounds: Organic nitro compounds can be energetic.[3] While this specific benzoate is stable under standard conditions, avoid subjecting the dry solid to excessive heat or shock.

-

Piperazines: Piperazine derivatives are potent sensitizers.[3] Use double-gloving and work strictly within a fume hood to avoid respiratory sensitization.[3]

Experimental Protocols

Protocol A: Preparation of 1-Propylpiperazine (If not commercially sourced)

Note: If purchasing commercial 1-propylpiperazine, skip to Protocol B.[3]

Objective: Mono-alkylation of piperazine.

Mechanism:

-

Charge: In a 500 mL RB flask, dissolve Piperazine (43.0 g, 0.50 mol, 5.0 equiv) in Ethanol (200 mL).

-

Expert Insight: A large excess of piperazine is strictly required to statistically favor mono-alkylation over bis-alkylation.[3]

-

-

Addition: Heat to 60°C. Add 1-Bromopropane (12.3 g, 0.10 mol, 1.0 equiv) dropwise over 60 minutes.

-

Reflux: Stir at reflux (approx. 78°C) for 3 hours.

-

Workup:

Protocol B: Coupling via (Main Reaction)

Objective: Synthesis of this compound.

1. Reaction Setup

-

Vessel: 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe.[3]

-

Solvent System: Acetonitrile (MeCN) is chosen for its polarity (facilitating the transition state) and ease of removal.

2. Stoichiometry & Charging

| Component | Mass/Vol | Moles | Equiv |

| Methyl 4-chloro-3-nitrobenzoate | 10.78 g | 50.0 mmol | 1.0 |

| 1-Propylpiperazine | 7.05 g | 55.0 mmol | 1.1 |

| Potassium Carbonate (anhydrous) | 13.82 g | 100.0 mmol | 2.0 |

| Acetonitrile | 100 mL | - | 10 vol |

3. Execution Steps

-

Dissolution: Charge Methyl 4-chloro-3-nitrobenzoate and MeCN to the flask. Stir until fully dissolved.

-

Base Addition: Add

in a single portion. The suspension will be yellow. -

Nucleophile Addition: Add 1-Propylpiperazine via syringe over 5 minutes.

-

Heating: Heat the mixture to 60°C .

-

Expert Insight: Do not exceed 80°C. Higher temperatures increase the risk of ester hydrolysis (saponification) by trace water in the presence of carbonate.

-

-

Monitoring: Monitor by TLC (System: 5% MeOH in DCM).

-

Starting Material

: ~0.8 (Non-polar)[3] -

Product

: ~0.4 (Yellow spot, UV active) -

Completion: Typically 4–6 hours.

-

4. Workup (Acid-Base Purification Strategy)

This workup leverages the basicity of the piperazine nitrogen to remove non-basic impurities.

-

Quench: Cool reaction to 20°C. Filter off inorganic salts (

) and rinse the cake with EtOAc. -

Evaporation: Concentrate the filtrate to a viscous orange oil.

-

Acid Extraction: Dissolve oil in Ethyl Acetate (100 mL) and extract with 0.5 M HCl (aq) (2 x 50 mL).

-

Chemistry: The product (protonated) moves to the aqueous layer. Unreacted nitrobenzoate (neutral) stays in EtOAc.

-

-

Basification: Combine aqueous acidic layers. Cool to 0°C. Slowly adjust pH to ~10 using 2 M NaOH or saturated

.[3]-

Observation: The product will precipitate/oil out as a yellow solid/gum.

-

-

Final Extraction: Extract the basic aqueous layer with DCM (3 x 50 mL).

-

Drying: Dry combined DCM layers over

, filter, and concentrate in vacuo.

5. Crystallization[3][6][7]

-

Dissolve the crude yellow solid in a minimum amount of hot Isopropanol (IPA) .

-

Cool slowly to 4°C.

-

Filter the bright yellow crystals and dry under vacuum at 40°C.

Visualizing the Workflow

Scheme 1: Reaction Pathway

The following diagram illustrates the

Figure 1: Reaction pathway and Acid-Base purification logic.

Analytical Validation

To ensure the protocol was successful, the following analytical criteria must be met:

-

HPLC Purity: >98% (Area %).

-

1H NMR (DMSO-d6, 400 MHz):

-

Appearance: Bright yellow crystalline solid.[3]

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (<50%) | Incomplete conversion or loss during acid wash.[3] | 1. Increase reaction time. 2. Ensure pH during basification is >10 to fully deprotonate the piperazine. |

| Product is Red/Dark | Oxidation or decomposition.[3] | Perform reaction under Nitrogen atmosphere. Ensure temperature does not exceed 80°C. |

| Bis-alkylation | Impure 1-propylpiperazine used.[3] | Ensure starting nucleophile is pure mono-propylpiperazine.[3] Bis-propylpiperazine cannot react (quaternary salt), but free piperazine will form dimers.[3] |

| Ester Hydrolysis | Wet solvent or excess base/heat.[3] | Use anhydrous MeCN.[3] Switch base to DIPEA (organic base) if saponification persists.[3] |

References

-

Dunn, P. J. (2005).[3][8] Synthesis of Commercial Phosphodiesterase(V) Inhibitors. Organic Process Research & Development, 9(1), 88–97.

-

Pfizer Inc. (1993).[3] Pyrazolopyrimidinone antianginal agents.[3][8] US Patent 5,250,534.[3][9][8] (Foundational patent describing Sildenafil intermediates and analogous chemistry).

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. (Mechanistic grounding for

).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. Methyl 3-methyl-4-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 4. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CN112645954A - Sildenafil raw material medicine impurity, preparation method thereof and application of sildenafil raw material medicine impurity as reference substance - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Synthesis of Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate via Nucleophilic Aromatic Substitution

Abstract

This application note provides a comprehensive, in-depth technical guide for the synthesis of Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate. This compound, featuring a piperazine-substituted nitroaromatic core, represents a valuable scaffold in medicinal chemistry and drug development. The protocol details a robust method for its preparation via a Nucleophilic Aromatic Substitution (SNAr) reaction, starting from Methyl 4-fluoro-3-nitrobenzoate and 1-propylpiperazine. We delve into the mechanistic underpinnings of the SNAr reaction, provide a validated, step-by-step experimental protocol, and offer expert insights into process optimization, troubleshooting, and safety. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and well-characterized method for accessing this important chemical entity.

Introduction and Scientific Background

Piperazine derivatives are a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents targeting central nervous system disorders, cancer, and infectious diseases. Their utility stems from their ability to improve the pharmacokinetic properties of drug candidates and engage in critical hydrogen bonding interactions with biological targets. The synthesis of arylpiperazines, in particular, is of significant interest.

The Nucleophilic Aromatic Substitution (SNAr) reaction is a powerful and widely used method for forming carbon-heteroatom bonds on aromatic rings. Unlike electrophilic aromatic substitution, where an electron-rich aromatic ring attacks an electrophile, the SNAr mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring.[1][2] This electron deficiency is a critical prerequisite and is achieved by the presence of one or more strong electron-withdrawing groups (EWGs) on the aromatic substrate.[3]

In the synthesis of this compound, the aromatic ring of Methyl 4-fluoro-3-nitrobenzoate is rendered highly electrophilic by the presence of a nitro group (-NO₂) and a methyl ester group (-CO₂Me). The nitro group, positioned ortho to the fluorine leaving group, is particularly effective at activating the ring for nucleophilic attack.[4][5]

Reaction Scheme and Mechanism

The synthesis proceeds via the reaction of Methyl 4-fluoro-3-nitrobenzoate with 1-propylpiperazine in the presence of a mild base, as depicted below.

Reaction Scheme:

Mechanism of Action: The Addition-Elimination Pathway

The SNAr reaction follows a two-step addition-elimination mechanism.[5][6]

-

Nucleophilic Addition: The reaction is initiated by the attack of the nucleophilic secondary amine of 1-propylpiperazine at the carbon atom bearing the fluorine leaving group (the ipso-carbon). This step is typically the rate-determining step. The attack temporarily disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[7][8]

-

Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized and stabilized by the resonance effect of the adjacent nitro group.[3][7] This stabilization is crucial for the reaction to proceed. In the second, faster step, the aromaticity is restored by the expulsion of the fluoride leaving group. The liberated hydrofluoric acid (HF) is neutralized by the base (potassium carbonate) present in the reaction mixture.

The choice of a fluorine atom as the leaving group is strategic. While typically a poor leaving group in SN2 reactions, fluorine's high electronegativity strongly polarizes the ipso-carbon, making it more electrophilic and accelerating the initial nucleophilic attack, which is the rate-determining step in SNAr reactions.[4][9]

Experimental Protocol

This protocol has been optimized for reliability and high yield on a laboratory scale.

Materials and Equipment

| Reagent/Material | Grade | Supplier | CAS No. | Notes |

| Methyl 4-fluoro-3-nitrobenzoate | ≥98% | Sigma-Aldrich | 403-25-8 | Starting electrophile. |

| 1-Propylpiperazine | ≥97% | Sigma-Aldrich | 21867-64-1 | Nucleophile. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | 584-08-7 | Base, milled to a fine powder. |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Acros Organics | 67-68-5 | Reaction solvent. |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 141-78-6 | Extraction solvent. |

| Hexanes | ACS Grade | VWR | 110-54-3 | Chromatography eluent. |

| Brine (Saturated NaCl) | - | Lab Prepared | - | For aqueous workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Fisher Scientific | 7757-82-6 | Drying agent. |

| Silica Gel | 230-400 mesh | Sorbent Technologies | 63231-67-4 | For column chromatography. |

Equipment:

-

Three-neck round-bottom flask (100 mL)

-

Reflux condenser and nitrogen/argon inlet adapter

-

Magnetic stirrer and heating mantle with temperature controller

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Detailed Step-by-Step Methodology

dot

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup:

-

To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add Methyl 4-fluoro-3-nitrobenzoate (1.99 g, 10.0 mmol, 1.0 equiv.) and finely powdered anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).

-

Causality: Using anhydrous K₂CO₃ is crucial to prevent side reactions with water. Powdering the base increases its surface area and reactivity.[10]

-

Add anhydrous dimethyl sulfoxide (DMSO, 40 mL).

-

Causality: DMSO is an excellent polar aprotic solvent for SNAr reactions. It effectively solvates the potassium cation but poorly solvates the carbonate anion, increasing the base's reactivity. It also promotes the separation of the nucleophile's ion pair, enhancing nucleophilicity.[11][12]

-

Fit the flask with a reflux condenser and a nitrogen inlet. Purge the system with nitrogen or argon for 10 minutes.

-

-

Reaction Execution:

-

With vigorous stirring, add 1-propylpiperazine (1.41 g, 11.0 mmol, 1.1 equiv.) dropwise via syringe at room temperature.

-

Causality: A slight excess of the amine nucleophile ensures complete consumption of the limiting electrophile.

-

Heat the reaction mixture to 80-90 °C using a heating mantle.

-

Maintain stirring at this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. (Eluent: 3:1 Hexanes:Ethyl Acetate). The starting material (Methyl 4-fluoro-3-nitrobenzoate) will have a higher Rf than the more polar product. The reaction is typically complete within 4-6 hours.

-

-

Workup and Isolation:

-

Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

-

Pour the dark reaction mixture into a beaker containing ice-water (200 mL). This will precipitate the crude product and dissolve the DMSO and inorganic salts.

-

Causality: Quenching in water is a standard method to handle reactions in high-boiling polar solvents like DMSO.[13]

-

Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Causality: The water washes are critical to remove residual DMSO, which is difficult to remove by evaporation alone.[13] The brine wash helps to break any emulsions and begins the drying process.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a viscous yellow-orange oil.

-

-

Purification:

-

Purify the crude oil by flash column chromatography on silica gel.

-

Causality: The product is a basic amine, which can streak on acidic silica gel. To mitigate this, the eluent can be treated with a small amount of triethylamine (e.g., 0.5-1%) or the silica gel can be pre-treated.[14][15]

-

Procedure: Load the crude product onto a silica gel column. Elute with a gradient of 20% to 50% ethyl acetate in hexanes.

-

Combine the pure fractions (as determined by TLC) and evaporate the solvent to yield this compound as a bright yellow solid.

-

Expected Yield: 85-95%.

-

Data Summary and Characterization

| Parameter | Value | Notes |

| Reactants | ||

| Methyl 4-fluoro-3-nitrobenzoate | 1.99 g (10.0 mmol) | Limiting Reagent (1.0 equiv.) |

| 1-Propylpiperazine | 1.41 g (11.0 mmol) | 1.1 equivalents |

| Potassium Carbonate | 2.07 g (15.0 mmol) | 1.5 equivalents |

| Conditions | ||

| Solvent | Anhydrous DMSO (40 mL) | |

| Temperature | 80-90 °C | |

| Reaction Time | 4-6 hours | Monitored by TLC |

| Results | ||

| Product Appearance | Bright yellow solid | |

| Typical Yield | 2.62 - 2.92 g (85-95%) | Based on limiting reagent |

| Melting Point | ~95-97 °C | Literature values may vary |

| Characterization | ||

| ¹H NMR | Consistent with structure | |

| ¹³C NMR | Consistent with structure | |

| Mass Spec (ESI+) | m/z = 308.16 [M+H]⁺ | Calculated for C₁₅H₂₂N₃O₄⁺ |

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | 1. Insufficient temperature or time. 2. Inactive base (absorbed moisture). 3. Impure starting materials. | 1. Increase reaction temperature to 100 °C or extend reaction time. 2. Use freshly opened or dried K₂CO₃. 3. Verify purity of reactants by NMR or other analytical methods. |

| Low Yield | 1. Inefficient extraction due to product polarity. 2. Loss of product during chromatography. 3. Incomplete reaction. | 1. Increase the number of extractions or use a different solvent like Dichloromethane (DCM). 2. Use triethylamine-treated eluent to prevent streaking and improve recovery.[14] 3. See "Incomplete Reaction" above. |

| Formation of Side Products | 1. Reaction temperature too high. 2. Presence of water leading to hydrolysis of the ester. | 1. Maintain the temperature strictly within the 80-90 °C range. 2. Ensure all reagents, solvents, and glassware are scrupulously dry. |

| Difficulty Removing DMSO | 1. Insufficient washing during workup. | 1. Increase the volume and number of water washes of the organic layer. A wash with 5% aq. LiCl can also be effective.[13] |

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Methyl 4-fluoro-3-nitrobenzoate: May cause skin, eye, and respiratory irritation. Handle with care.

-

1-Propylpiperazine: Piperazine derivatives can be corrosive and cause skin/eye irritation or burns. Avoid inhalation and direct contact.[16]

-

Dimethyl Sulfoxide (DMSO): Can penetrate the skin readily, carrying dissolved substances with it. Avoid skin contact. Can decompose exothermically at high temperatures, especially in the presence of bases.[11]

-

Potassium Carbonate: Irritant. Avoid inhalation of dust.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

Filo. (2025). Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. [Link]

-

MDPI. (2018). Stable Spirocyclic Meisenheimer Complexes. [Link]

-

Fisher Scientific. Aromatic Nucleophilic Substitution. [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

-

National Institutes of Health (NIH). (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. [Link]

-

ResearchGate. (1981). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. [Link]

-

Chem Help ASAP (YouTube). (2020). SNAr reaction scope & limitations. [Link]

-

KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

-

Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link]

-

University of Rochester, Department of Chemistry. Workup: DMF or DMSO. [Link]

-

University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

-

gChem Global. SNAr Reaction. [Link]

-

WordPress. SNAr Reaction in S-based Solvents. [Link]

-

Reddit. (2022). Potassium carbonate as a base. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. Describe the role of an electron withdrawing group in facilitating the SN.. [askfilo.com]

- 4. youtube.com [youtube.com]

- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. reddit.com [reddit.com]

- 11. SNAr Reaction in S-based Solvents - Wordpress [reagents.acsgcipr.org]

- 12. gchemglobal.com [gchemglobal.com]

- 13. Workup [chem.rochester.edu]

- 14. benchchem.com [benchchem.com]

- 15. Purification [chem.rochester.edu]

- 16. cdhfinechemical.com [cdhfinechemical.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate

Case ID: PUR-MNPB-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Chemical Profile & Purification Strategy

Before initiating purification, understand the physicochemical "personality" of your molecule. This compound is an amphiphilic intermediate, likely synthesized via Nucleophilic Aromatic Substitution (

-

Target Molecule: Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate

-

Key Functional Groups:

-

Methyl Ester: Susceptible to hydrolysis (converts to carboxylic acid) if exposed to strong bases (NaOH) or heat.

-

Nitro Group: Electron-withdrawing, increases crystallinity but reduces basicity of the attached nitrogen.

-

Piperazine Ring (N4-propyl): The critical "handle" for purification. The tertiary amine at the N4 position remains basic (

), allowing for reversible water solubility.

-

The Golden Rule: Rely on Acid-Base Extraction as your primary purification method. Use Recrystallization for final polishing.[1] Use Chromatography only if necessary due to yield loss and silica interaction.

Primary Protocol: Acid-Base Extraction (The "Workhorse")

This method exploits the basicity of the propyl-piperazine tail to separate the product from non-basic impurities (unreacted halide starting material) and acidic impurities (hydrolyzed benzoic acid).

Workflow Diagram

Figure 1: Logic flow for the acid-base purification of piperazinyl-benzoates.

Step-by-Step Procedure

-

Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) initially if you have a lot of non-polar impurities, as EtOAc is more selective.

-

Acid Extraction:

-

Add 1.0 M HCl (aq) to the organic phase (1:1 volume ratio).

-

Shake vigorously. The product (amine) will protonate and move to the aqueous layer.

-

Checkpoint: The aqueous layer should be acidic (pH < 2).

-

-

Impurity Removal:

-

Separate the layers. Keep the Aqueous Layer.

-

(Optional) Wash the acidic aqueous layer once with fresh EtOAc to remove mechanically trapped non-basic impurities.

-

-

Basification (CRITICAL STEP):

-

Cool the aqueous solution to 0–5°C (ice bath).

-

Slowly add Saturated

or 2M NaOH dropwise. -

Stop when pH reaches 9–10 .

-

Warning: Do not exceed pH 11 or let the temperature rise, or the methyl ester will hydrolyze to the acid.

-

-

Recovery:

-

The product will likely precipitate as a solid or oil out.

-

Extract the cloudy aqueous mixture with DCM (3x).

-

Dry combined organics over

, filter, and evaporate.

-

Secondary Protocol: Recrystallization[2][3]

If the acid-base product is colored or slightly impure (95-98%), use recrystallization.

-

Solvent System A (Preferred): Ethanol (EtOH) or Isopropanol (IPA).

-

Heat to reflux until dissolved.

-

Cool slowly to RT, then to 0°C.

-

-

Solvent System B (Anti-solvent): DCM / Hexane.

-

Dissolve in minimal DCM.

-

Add Hexane dropwise until persistent cloudiness appears.

-

Cool to precipitate.

-

Data Table: Solvent Suitability

| Solvent System | Suitability | Notes |

| Ethanol (95%) | High | Best balance for nitro-benzoates. |

| Methanol | Moderate | Good solubility; may need water as anti-solvent. |

| Ethyl Acetate | Low | Product often too soluble; good for extraction, bad for cryst. |

| Water | Zero | Insoluble (unless protonated). |

Troubleshooting & FAQs

Issue 1: The "Oiling Out" Phenomenon

Symptom: Upon basification or cooling during recrystallization, the product forms a sticky oil at the bottom rather than crystals. Cause: The propyl chain increases lipophilicity, lowering the melting point and increasing the tendency to form supercooled liquids. Solution:

-

Seed Crystals: Add a tiny crystal of pure product if available.

-

Trituration: Decant the solvent, add cold Diethyl Ether or Pentane , and scratch the side of the flask vigorously with a glass rod. This induces nucleation.

-

Slow Cooling: You cooled it too fast. Re-dissolve and cool at a rate of 5°C per hour.

Issue 2: Low Yield after Acid Extraction

Symptom: The product is missing from the final organic layer. Cause:

-

pH too low during recovery: The amine is still protonated. Ensure pH is >9.

-

Hydrolysis: You used strong base (NaOH) and heat, converting the ester (organic soluble) to the carboxylate salt (water soluble). Test: Acidify a small sample of your aqueous waste. If a solid precipitates at acidic pH, you hydrolyzed your ester.

Issue 3: Emulsions during Extraction

Symptom: Layers won't separate. Cause: The amphiphilic nature of the molecule (surfactant-like properties). Solution:

-

Add Brine (saturated NaCl) to the aqueous phase.

-

Filter the emulsion through a pad of Celite .

Decision Tree for Troubleshooting

Figure 2: Rapid diagnostic flow for common purification failures.

Flash Chromatography (The "Nuclear Option")

Use this only if the above methods fail, as amines often streak on silica.

-

Stationary Phase: Silica Gel (neutralized).

-

Mobile Phase: DCM : Methanol (95:5).

-

Modifier (Mandatory): Add 1% Triethylamine (TEA) or 1% Aqueous Ammonium Hydroxide to the mobile phase.

-

Why? The basic modifier masks the acidic silanol sites on the silica, preventing the piperazine nitrogen from sticking and "tailing."

-

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Acid-Base Extraction of Amines).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

).[2][3] -

BenchChem Technical Support. (2025). Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate. Retrieved from (Analogous chemistry for nitro-benzoate purification).

-

PubChem. (2025). 1-Phenylpiperazine Compound Summary. Retrieved from (Physicochemical properties of N-aryl piperazines).

-

Khalili, F., et al. (2009).[4] pKa Values of Some Piperazines at Different Temperatures. Journal of Chemical & Engineering Data. (Reference for piperazine basicity/pKa).

Sources

Technical Support Center: Recrystallization of Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate. Recrystallization is a powerful technique for the purification of solid organic compounds, leveraging the principles of differential solubility.[1][2] The structural complexity of the target molecule, incorporating a benzoate ester, a nitroaromatic group, and a piperazine moiety, presents unique challenges and considerations for developing an effective recrystallization protocol. This guide provides a structured, in-depth approach to solvent selection, protocol optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary consideration when selecting a recrystallization solvent for this compound?

A1: The cornerstone of a successful recrystallization is the choice of an appropriate solvent. The ideal solvent should exhibit a significant difference in the solubility of the compound at elevated temperatures versus room or sub-ambient temperatures.[3] Specifically, the compound should be highly soluble in the boiling solvent but sparingly soluble at cooler temperatures to ensure maximum recovery of the purified crystals upon cooling.[3] Given the polar nature of the nitro group and the basic piperazine ring, polar solvents are a logical starting point, adhering to the "like dissolves like" principle.[3]

Q2: Which solvents are recommended as a starting point for the recrystallization of this compound?

A2: Based on the functional groups present, alcoholic solvents are often a good initial choice for nitroaromatic compounds.[3] For compounds with similar structures, such as methyl 3-nitrobenzoate, ethanol or a mixture of ethanol and water has been shown to be effective.[4][5][6] Therefore, a systematic screening of solvents should begin with alcohols like ethanol, methanol, and isopropanol.

Q3: When should a mixed solvent system be considered?

A3: A mixed solvent system is employed when no single solvent provides the ideal solubility profile.[3] This is often the case when a compound is excessively soluble in one solvent even at low temperatures, leading to poor recovery, or poorly soluble in another solvent even at its boiling point. The process typically involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "bad" solvent (in which it is sparingly soluble) until turbidity is observed.[3] For this compound, a potential mixed solvent system could be ethanol (good solvent) and water (bad solvent).

Q4: What are the key safety precautions when performing this recrystallization?

A4: Standard laboratory safety protocols should always be followed. When working with flammable solvents like ethanol, heating should be conducted using a hot plate, not an open flame.[4][5] Concentrated acids, if used in prior synthesis steps, are corrosive and require careful handling with appropriate personal protective equipment (PPE), including safety glasses and gloves.[4]

Recrystallization Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound and provides systematic solutions.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Failure of Crystals to Form | The solution may be supersaturated, lacking a nucleation site.[7] | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[3][8] |

| Too much solvent was used, keeping the compound in solution even at low temperatures.[7] | Reduce the solvent volume by gentle heating and evaporation, then allow the solution to cool again.[7] | |

| "Oiling Out" | The compound's melting point may be lower than the solvent's boiling point, or significant impurities are present.[3][8] | Reheat the solution to dissolve the oil, add a small amount of additional solvent to lower the saturation point, and allow for slower cooling.[3][7] Consider a solvent with a lower boiling point. |

| Low Product Recovery | The chosen solvent may have too high a solubility for the compound at low temperatures.[8] | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.[6] If recovery is still low, consider a different solvent or a mixed solvent system. |

| Premature crystallization occurred during hot filtration. | Use a heated funnel and filter flask, and ensure the solution remains hot throughout the filtration process. | |

| Colored Impurities in Crystals | Impurities may be co-crystallizing with the product. | Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration before cooling. |

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

-

Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the selected solvent (e.g., ethanol).

-

Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of the hot solvent until the compound completely dissolves.[2]

-

Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[2]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals, for instance, in a desiccator or a vacuum oven at a temperature well below the compound's melting point.[5]

Protocol 2: Mixed Solvent Recrystallization

-

Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., ethanol).

-

Addition of "Bad" Solvent: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes faintly cloudy.

-

Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

-

Cooling and Isolation: Follow steps 3-6 from the Single Solvent Recrystallization protocol.

Visualization of the Recrystallization Workflow

Caption: Decision tree for selecting a suitable recrystallization solvent system.

References

- Benchchem. (n.d.). Technical Support Center: Recrystallization of Solid Benzoate Esters.

- Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.

- University of California, Irvine. (n.d.). Recrystallization and Crystallization.

- Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate.

- Google Patents. (n.d.). FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid.

- Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.

- Save My Exams. (2025). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note.

- Benchchem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds.

- Google Patents. (n.d.). EP2952237A1 - Method for purification of benzoic acid.

- Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate.

- Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.

- Google Patents. (n.d.). US3235588A - Purification of benzoic acid.

- Chemistry LibreTexts. (2023). Recrystallization.

- ChemBK. (2024). Methyl 3-nitrobenzoate.

- PMT Education. (n.d.). PAG 06 - Synthesis of an organic solid Preparation of methyl 3-nitrobenzoate.

- AIChE. (2007). (512e) A New Recrystallization Method for Nitroguanidine.

- Chemister.ru. (n.d.). methyl 3-nitrobenzoate.

- University of York. (n.d.). Problems with Recrystallisations.

- Benchchem. (n.d.). Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.

- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.

- Reddit. (2020). Recrystallisation Help : r/Chempros.

- University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate.

- Royal Society of Chemistry. (n.d.). Preparation of methyl 3-nitrobenzoate.

- University of Rochester. (n.d.). Tips & Tricks: Recrystallization.

- Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.

- CAS Common Chemistry. (n.d.). Methyl 3-nitrobenzoate.

- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. savemyexams.com [savemyexams.com]

- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 6. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Purification of Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate

Case ID: PUR-MNPB-001

Status: Open

Assigned Specialist: Senior Application Scientist

Subject: Removal of Impurities from Crude

Executive Summary

You are likely synthesizing Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate via a nucleophilic aromatic substitution (

This reaction typically generates a crude profile consisting of:

-

Target Product: The basic, lipophilic ester.

-

Impurity A (Excess Nucleophile): 1-Propylpiperazine (Basic, liquid/low-melting).[1]

-

Impurity B (Starting Material): Methyl 4-chloro-3-nitrobenzoate (Neutral, solid).[1]

-

Impurity C (Hydrolysis Byproduct): 3-Nitro-4-(4-propylpiperazin-1-yl)benzoic acid (Amphoteric).[1]

The following guide details a self-validating purification logic that exploits the specific pKa differences between the piperazine moiety (basic) and the nitrobenzoate core (neutral).

Tier 1: The "Reverse Extraction" Protocol (Recommended)

Logic: This method uses the "Acid-Base Switch."[1] By protonating the piperazine nitrogen, we force the product into the aqueous phase, leaving non-basic impurities (Impurity B) in the organic phase. We then reverse the switch to isolate the product.

Reagents Required

-

Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

-

Acid Phase: 0.5 M Citric Acid (Preferred) or 1.0 M HCl.[1]

-

Base Phase: Saturated

or 10%

Step-by-Step Methodology

| Step | Action | Mechanistic Reason |

| 1 | Dissolution | Dissolve crude residue in EtOAc (10 mL/g). |

| 2 | Acid Extraction | Extract the organic layer with 0.5 M Citric Acid ( |

| 3 | Organic Wash | Wash the combined Aqueous Acidic Layers with fresh EtOAc. |

| 4 | Basification | Cool aqueous layer to 0–5°C. Slowly add sat. |

| 5 | Product Recovery | Extract the cloudy aqueous mixture with EtOAc ( |

| 6 | The "Polishing" Wash | Wash combined organic extracts with Water ( |

| 7 | Drying | Dry over |

Visualizing the Workflow

The following diagram illustrates the logical flow of the "Reverse Extraction" technique.

Figure 1: Acid-Base "Switch" Logic for separating basic piperazine derivatives from neutral starting materials.[1]

Tier 2: Troubleshooting & FAQs

Q1: The product is "oiling out" during recrystallization. How do I fix this?

Diagnosis: This is common for piperazine derivatives with alkyl chains (propyl group). The compound has high conformational flexibility and moderate lipophilicity, preventing easy lattice formation. Solution:

-

Solvent Swap: If using Ethanol/Water, switch to EtOAc/Heptane .

-

Seeding: Obtain a seed crystal by taking a small drop of the oil, dissolving it in diethyl ether, and scratching the glass vial as it evaporates.

-

Trituration: If it oils out, decant the solvent. Add cold Pentane or Diisopropyl Ether (IPE) and sonicate vigorously. This often forces the oil into an amorphous solid.

Q2: I see a new spot on TLC near the baseline (high polarity). What is it?

Diagnosis: This is likely Impurity C (Hydrolysis Product) . The methyl ester is activated by the ortho-nitro group and the para-nitrogen, making it susceptible to hydrolysis if your workup was too basic (pH > 12) or too hot.[1] Fix:

-

This impurity is an acid. Dissolve your product in EtOAc and wash with saturated

. The carboxylic acid impurity will move to the aqueous layer; your ester product will stay in the organic layer.

Q3: My yield is lower than expected after the Acid Wash.

Diagnosis: The product might be forming an emulsion or is partially soluble in the acidic water as a "soft salt." Fix:

-

Salting Out: When basifying the aqueous layer (Step 4), saturate the solution with NaCl . This "salting out" effect decreases the solubility of the organic product in water and drives it into the EtOAc layer.

-

Check pH: Ensure the pH is truly >9. Piperazines have a pKa

9.0–9.8. If the pH is only 8, a significant portion is still protonated and trapped in the water.

Tier 3: Advanced Purification (Scavenging)[1]

If the "Reverse Extraction" leaves trace 1-propylpiperazine (detectable by NMR triplet at

-

Reagent: Isocyanate-functionalized silica (e.g., Si-Isocyanate).[1]

-

Mechanism: The isocyanate reacts rapidly with the primary/secondary amines (impurities) but reacts much slower or not at all with the tertiary amine of your product (steric hindrance).

-

Protocol: Add 3 eq. of resin to the organic solution. Stir for 2 hours. Filter. The impurity is trapped on the beads.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for pKa-based extraction and solvent selection).

-

Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists (2nd ed.). Academic Press.

-

[1]

-

-

BenchChem Technical Support. (2025). Purification of Piperazine-Containing Compounds: Troubleshooting Guide.

-

[1]

-

-

PubChem. (2025).[2][3] Methyl 3-methyl-4-nitrobenzoate Compound Summary. (Used for structural analogy and physicochemical property estimation).

-

[1]

-

Sources

Technical Support Center: Synthesis of Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate. This guide is designed to provide in-depth, field-proven insights into optimizing the reaction temperature for this specific nucleophilic aromatic substitution (SNAr) reaction. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.

Overview: The Chemistry at Hand

The formation of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the secondary amine of 1-propylpiperazine acts as a nucleophile, attacking the electron-deficient aromatic ring of a methyl 4-halo-3-nitrobenzoate precursor and displacing the halide leaving group.

The reaction is driven by the strong electron-withdrawing effect of the nitro (-NO₂) group, which is positioned ortho to the leaving group (X). This placement is critical as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is the rate-determining step of the reaction.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during the synthesis, with a focus on the critical role of temperature.

Q1: My reaction shows low or no conversion at room temperature. Is this expected?

A1: Yes, this is entirely expected. SNAr reactions, even with highly activated substrates, typically require thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex.[2] Room temperature is generally insufficient to achieve a reasonable reaction rate. The process involves the temporary loss of aromaticity in the benzene ring, which is an energetically unfavorable step that requires a significant energy input.[3]

Q2: What is a good starting temperature for this synthesis, and what is the typical range?

A2: A sensible starting point for this reaction is 80 °C . Most SNAr reactions are conducted in a range of 80–130 °C, particularly when using common polar aprotic solvents like DMF or DMSO.[2]

For less activated substrates or less effective leaving groups (e.g., Cl instead of F), temperatures may need to be pushed towards the higher end of this range. Conversely, for highly reactive substrates (e.g., a fluoro- leaving group), temperatures as mild as 50–60 °C might suffice to give good yields and minimize side products.[2]

Q3: I've increased the temperature to 120 °C, and my yield has dropped. I also see multiple new spots on my TLC. What is happening?

A3: This is a classic case of excessive temperature leading to side reactions and/or product decomposition. While heat accelerates the desired reaction, it disproportionately accelerates undesired pathways once an optimal temperature is surpassed.

Potential Side Reactions at High Temperatures:

-

Decomposition: The nitro-aromatic system or the piperazine derivative may begin to decompose, leading to a complex mixture of byproducts.

-

Reaction with Solvent: Polar aprotic solvents like DMF and DMSO can decompose at high temperatures or even participate in side reactions. For instance, DMF can be a source of dimethylamine at elevated temperatures, which could act as a competing nucleophile.

-

Hydrolysis: If trace amounts of water are present, high temperatures can promote the hydrolysis of the ester group on your starting material or product.[4]

-

Vicarious Nucleophilic Substitution (VNS): Although less common in this specific substitution pattern, at very high energies, the nucleophile could potentially attack a C-H bond on the ring, leading to complex isomeric byproducts.[5]

The appearance of new, often colored, impurities is a strong indicator that the reaction temperature is too high.

Q4: How does my choice of solvent affect the optimal temperature?

A4: The solvent plays a crucial role and is intimately linked to the required temperature. Polar aprotic solvents (DMSO, DMF, NMP, acetonitrile) are standard for SNAr reactions because they effectively solvate the cation of the nucleophile's salt, leaving the nucleophilic amine more reactive.[4]

-

Higher boiling point solvents (e.g., DMSO, NMP) allow for higher reaction temperatures, which can be necessary for less reactive substrates.

-

Lower boiling point solvents (e.g., acetonitrile) may require the reaction to be run under pressure to reach optimal temperatures.

-

The use of microwave reactors can significantly shorten reaction times, often by allowing for rapid heating to temperatures higher than the solvent's boiling point under sealed-vessel conditions (e.g., 140-180 °C for minutes instead of hours).[6][7]

Q5: What is the most systematic way to determine the optimal temperature for my specific setup?

A5: A systematic temperature screening experiment is the most reliable method. This involves running several small-scale reactions in parallel, where temperature is the only variable.

Recommended Screening Approach:

-

Set up 4-5 identical reactions in parallel.

-

Run each reaction at a different temperature (e.g., 60 °C, 80 °C, 100 °C, 120 °C).

-

Monitor the progress of each reaction at set time intervals (e.g., 1h, 2h, 4h, 8h) using TLC or LC-MS.

-

Analyze for both the consumption of starting material and the formation of the desired product versus byproducts. The optimal temperature will be the one that provides the cleanest conversion in the shortest reasonable time.

Data Presentation: Temperature Effects

The following table summarizes the expected outcomes when varying the temperature for the synthesis of this compound, assuming a chloro- or fluoro- leaving group in DMF or DMSO.

| Temperature Range | Expected Reaction Rate | Purity Profile & Potential Issues | Recommendation |

| < 50 °C | Very Slow / Negligible | Clean reaction profile, but conversion is impractically low. | Not recommended unless using a highly activated substrate (e.g., dinitro-substituted) or photothermal methods.[8] |

| 60 - 80 °C | Moderate | Generally clean conversion. May require longer reaction times for complete consumption of starting material. | Excellent starting point for optimization, especially with a fluoro- leaving group. |

| 80 - 110 °C | Fast | Optimal Range. Typically provides a good balance between reaction speed and cleanliness. | Ideal target range for most standard SNAr protocols. |

| > 120 °C | Very Fast | High risk of byproduct formation and decomposition. Yields may decrease. Reaction may turn dark brown/black. | Proceed with caution. Generally reserved for very unreactive substrates and should be monitored closely. |

Visualizations: Mechanisms and Workflows

SNAr Reaction Mechanism

Caption: A systematic workflow for temperature optimization.

Experimental Protocols

Protocol 1: Baseline Synthesis

This protocol provides a robust starting point for the synthesis.

-

Reagent Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyl 4-fluoro-3-nitrobenzoate (1.0 equiv).

-

Solvent & Base: Add anhydrous dimethylformamide (DMF, approx. 0.5 M concentration) and a mild base such as potassium carbonate (K₂CO₃, 1.5 equiv).

-

Nucleophile Addition: Add 1-propylpiperazine (1.1 equiv) to the stirred mixture.

-

Heating: Heat the reaction mixture to 85 °C using an oil bath with a reflux condenser.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) or LC-MS until the starting material is consumed (typically 4-8 hours).

-